molecular formula C10H19N3O B13332935 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13332935
M. Wt: 197.28 g/mol
InChI Key: NTAVLCPDWDBNNE-UHFFFAOYSA-N
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Description

8,9-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a diamine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic structure or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The precise pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.

    1,4,9-Triazaspiro[5.5]undecan-3-one: A related compound with variations in the position of functional groups.

Uniqueness

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

9,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H19N3O/c1-8-7-10(3-6-13(8)2)9(14)11-4-5-12-10/h8,12H,3-7H2,1-2H3,(H,11,14)

InChI Key

NTAVLCPDWDBNNE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN1C)C(=O)NCCN2

Origin of Product

United States

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